molecular formula C9H14N4O B15274863 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one

Cat. No.: B15274863
M. Wt: 194.23 g/mol
InChI Key: CDYUQCFGYVBALQ-UHFFFAOYSA-N
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Description

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its potential therapeutic applications . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by the attachment of the pyrrolidin-2-one moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can yield pyrazole derivatives . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s effects are mediated through pathways involving key enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can be compared with other pyrazole derivatives:

    3-aminopyrazole: Similar in structure but lacks the pyrrolidin-2-one moiety, affecting its biological activity.

    4-aminopyrazole: Differently substituted, leading to variations in reactivity and applications.

    5-aminopyrazole: Another structural isomer with distinct chemical properties. The uniqueness of this compound lies in its combined pyrazole and pyrrolidin-2-one structure, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

1-[2-(3-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C9H14N4O/c10-8-3-5-13(11-8)7-6-12-4-1-2-9(12)14/h3,5H,1-2,4,6-7H2,(H2,10,11)

InChI Key

CDYUQCFGYVBALQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCN2C=CC(=N2)N

Origin of Product

United States

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